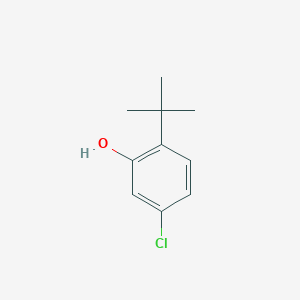
2-Tert-butyl-5-chlorophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Tert-butyl-5-chlorophenol is an organic compound belonging to the class of phenols. It is characterized by a tert-butyl group and a chlorine atom attached to a benzene ring. This compound is known for its antiseptic and disinfectant properties, making it useful in various applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-5-chlorophenol typically involves the chlorination of 2-tert-butylphenol. This process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is usually conducted at a controlled temperature to ensure selective chlorination at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of 2-tert-butylphenol and chlorine gas into a reactor, with careful monitoring of reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various hydroxy derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine or tert-butyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions under controlled conditions.
Major Products:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenols depending on the reagents used.
科学研究应用
2-Tert-butyl-5-chlorophenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its antimicrobial properties and potential use in disinfectants.
Medicine: Investigated for its potential therapeutic effects, particularly in antimicrobial formulations.
Industry: Utilized in the production of antiseptics, disinfectants, and preservatives.
作用机制
The mechanism of action of 2-Tert-butyl-5-chlorophenol primarily involves its ability to disrupt microbial cell membranes. The phenolic structure allows it to interact with lipid bilayers, leading to increased permeability and eventual cell lysis. This compound can also interfere with enzyme activity within microbial cells, further contributing to its antimicrobial effects.
相似化合物的比较
2-Tert-butylphenol: Lacks the chlorine atom, resulting in different chemical reactivity and applications.
4-Tert-butyl-2-chlorophenol: Similar structure but with different positioning of the tert-butyl and chlorine groups, leading to variations in chemical behavior.
2,4-Dichlorophenol: Contains two chlorine atoms, offering different reactivity and uses.
Uniqueness: 2-Tert-butyl-5-chlorophenol is unique due to the specific positioning of its tert-butyl and chlorine groups, which confer distinct chemical properties and reactivity. This makes it particularly effective as an antimicrobial agent and useful in various industrial applications.
属性
IUPAC Name |
2-tert-butyl-5-chlorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-10(2,3)8-5-4-7(11)6-9(8)12/h4-6,12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFQHWVYPNTXEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
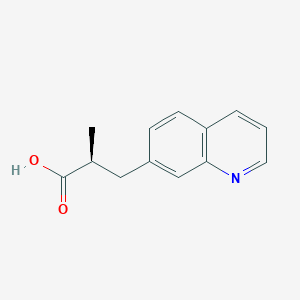
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2655084.png)

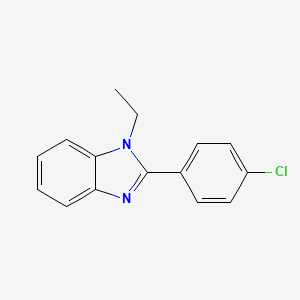
![N-(3,4-difluorophenyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine](/img/structure/B2655088.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea](/img/structure/B2655092.png)
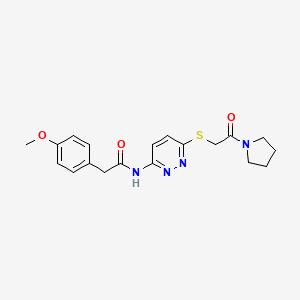
![ethyl 2-(2-((3-allyl-5-(2-chlorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2655096.png)
![4-[(4-Fluoro-3-nitrophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B2655097.png)
![(2E)-1-(4-fluorophenyl)-3-[4-(morpholine-4-carbonyl)phenyl]prop-2-en-1-one](/img/structure/B2655099.png)
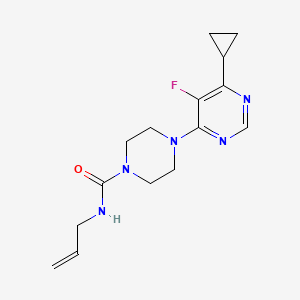

![Methyl 4-(7-chloro-2,6-dimethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2655102.png)
![2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate](/img/structure/B2655103.png)
